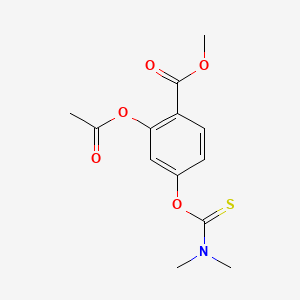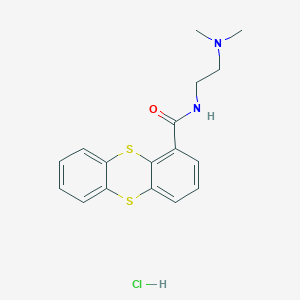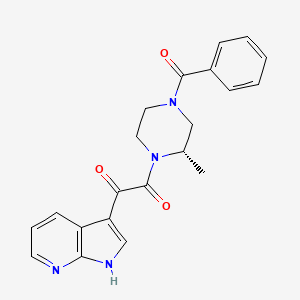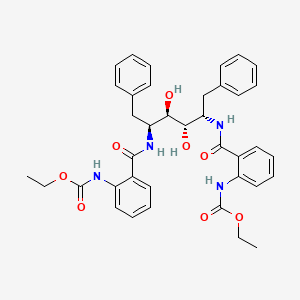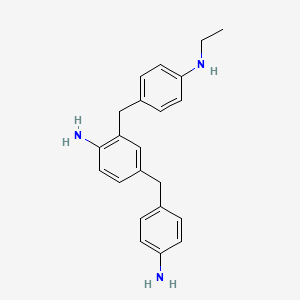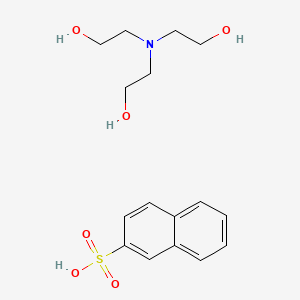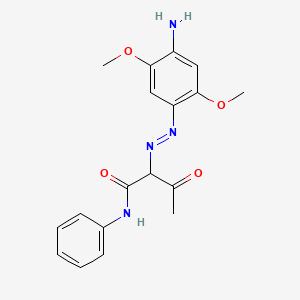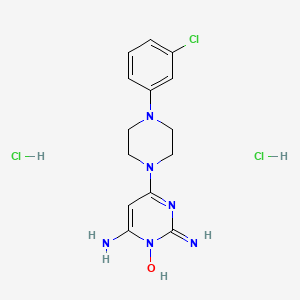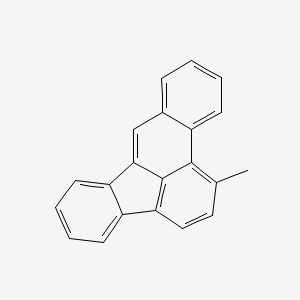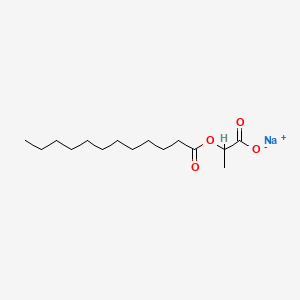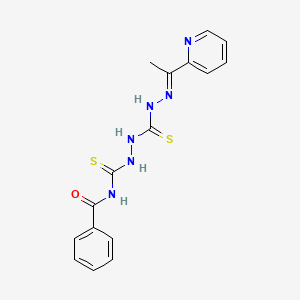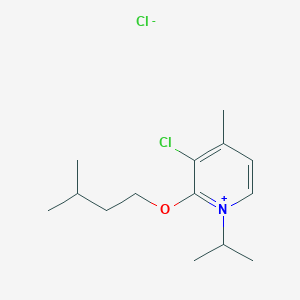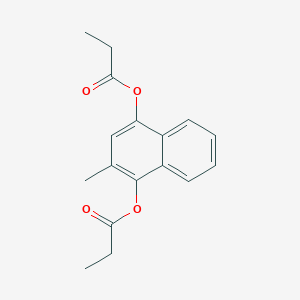
Menadiol dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menadiol dipropionate, also known as 1,4-naphthalenediol, 2-methyl-, 1,4-dipropanoate, is a synthetic derivative of menadione (vitamin K3). It is a naphthoquinone derivative and is part of the vitamin K group. This compound is not found in nature and is synthesized for various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Menadiol dipropionate can be synthesized through the reduction of menadione (2-methyl-1,4-naphthoquinone) using sodium dithionite. The reduction process converts menadione to menadiol, which is then esterified with propionic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound involves the large-scale reduction of menadione followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of solvents like chloroform and ethanol to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Menadiol dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to menadione under specific conditions.
Reduction: The compound can be reduced to form menadiol.
Substitution: This compound can undergo substitution reactions where the propionate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is commonly used for the reduction of menadione to menadiol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Menadione
Reduction: Menadiol
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Menadiol dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, antifungal, antimalarial, and anthelmintic activities.
Industry: Used in the production of vitamin K derivatives and other related compounds
Wirkmechanismus
Menadiol dipropionate exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of these proteins, which are involved in various physiological functions, including blood coagulation .
Vergleich Mit ähnlichen Verbindungen
Menadiol dipropionate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Menadione (Vitamin K3): A precursor to this compound, used in the synthesis of vitamins K1 and K2.
Menadiol (Vitamin K4): The reduced form of menadione, used in various biological applications.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K, essential for blood clotting.
Menaquinone (Vitamin K2): Another naturally occurring form of vitamin K, involved in bone health and cardiovascular function
This compound stands out due to its synthetic origin and its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63019-16-9 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
(3-methyl-4-propanoyloxynaphthalen-1-yl) propanoate |
InChI |
InChI=1S/C17H18O4/c1-4-15(18)20-14-10-11(3)17(21-16(19)5-2)13-9-7-6-8-12(13)14/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
CFVWAZUILCCFKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
